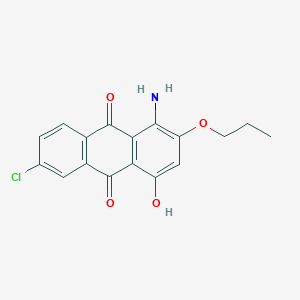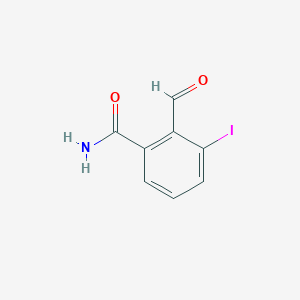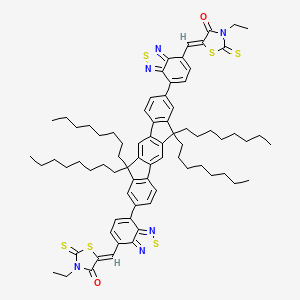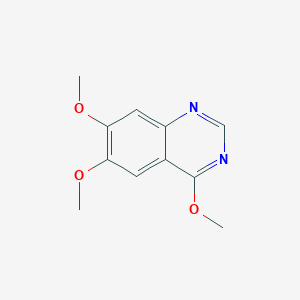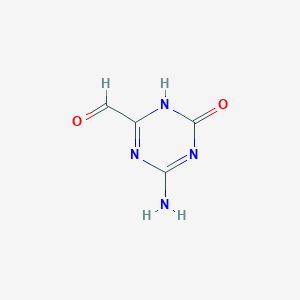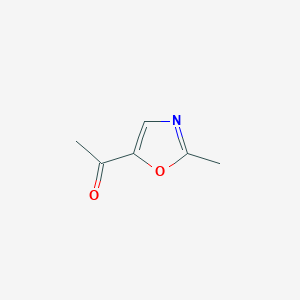
1-(2-Methyloxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyloxazol-5-yl)ethanone is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 2-position and an ethanone group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of enamides under metal-free conditions . This method typically involves the use of reagents such as acetic anhydride and ammonium acetate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography .
化学反応の分析
Types of Reactions: 1-(2-Methyloxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, with common reagents including halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated oxazoles, organometallic derivatives.
科学的研究の応用
1-(2-Methyloxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-(2-Methyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
1-(2-Methyloxazol-5-yl)ethanone can be compared with other similar compounds, such as:
- 1-(4-Methyloxazol-2-yl)ethanone
- 1-(2-Methyloxazol-4-yl)ethanone
- 1-(4-Methyloxazol-5-yl)ethanone
Uniqueness: The unique structural features of this compound, such as the position of the methyl and ethanone groups, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
特性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
1-(2-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7NO2/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 |
InChIキー |
ZUAVBZWESOIWQP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


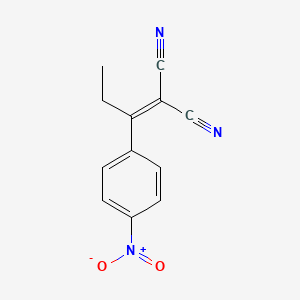
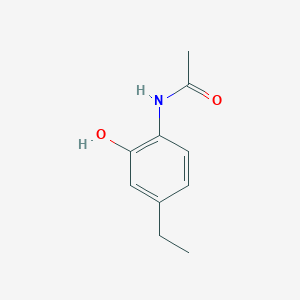
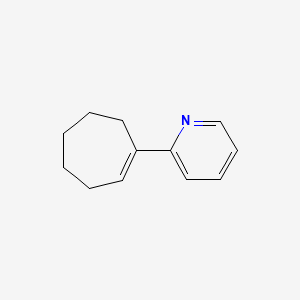
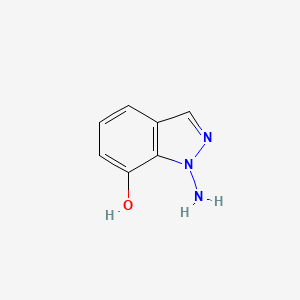
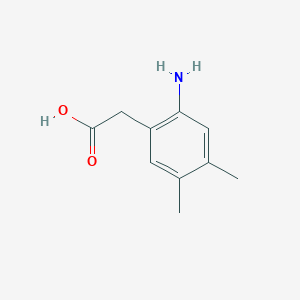
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
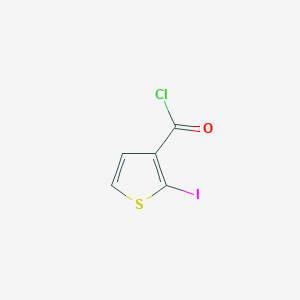
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
